molecular formula C16H17NO4 B2756471 (1,3-Dioxoisoindolin-2-yl)methyl cyclohexanecarboxylate CAS No. 351518-73-5

(1,3-Dioxoisoindolin-2-yl)methyl cyclohexanecarboxylate

Cat. No.: B2756471
CAS No.: 351518-73-5
M. Wt: 287.315
InChI Key: RHWJFHXDMLBMNC-UHFFFAOYSA-N
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Description

(1,3-Dioxoisoindolin-2-yl)methyl cyclohexanecarboxylate (CAS: 126812-30-4) is an ester derivative featuring a 1,3-dioxoisoindolin-2-yl (phthalimide) group linked to a cyclohexanecarboxylate moiety via a methyl bridge. Its molecular formula is C₁₅H₁₅NO₄, with a molecular weight of 273.29 g/mol . This compound is structurally characterized by the phthalimide group, a well-known motif in medicinal chemistry for its role as a protecting group or bioisostere, and the cyclohexane ring, which contributes to lipophilicity and conformational rigidity.

Synthetic routes typically involve coupling reactions between activated phthalimide intermediates and cyclohexanecarboxylate derivatives. For example, in a patent synthesis (), a similar compound was purified using SCX-2 cartridges with methanolic ammonia, highlighting its role as an intermediate in complex organic syntheses, particularly for drug candidates .

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c18-14-12-8-4-5-9-13(12)15(19)17(14)10-21-16(20)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWJFHXDMLBMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)OCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gabriel Synthesis with Formaldehyde

The Gabriel synthesis, typically used for primary amine preparation, is adapted here to introduce a hydroxymethyl group onto the phthalimide nitrogen.

Procedure :

  • Formation of Potassium Phthalimide :
    Phthalimide reacts with potassium hydroxide in anhydrous ethanol, yielding potassium phthalimide.
    $$
    \text{C}8\text{H}5\text{NO}2 + \text{KOH} \rightarrow \text{C}8\text{H}4\text{NO}2^- \text{K}^+ + \text{H}_2\text{O}
    $$
  • Alkylation with Formaldehyde :
    Potassium phthalimide reacts with formaldehyde in a nucleophilic substitution, forming N-hydroxymethylphthalimide.
    $$
    \text{C}8\text{H}4\text{NO}2^- \text{K}^+ + \text{HCHO} \rightarrow \text{C}9\text{H}7\text{NO}3 + \text{K}^+ \text{OH}^-
    $$

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Temperature: 60–80°C, 12–24 hours.
  • Yield: ~70–85% (estimated based on analogous reactions).

Esterification with Cyclohexanecarboxylic Acid

Acyl Chloride Preparation

Cyclohexanecarboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O].

Procedure :
$$
\text{C}7\text{H}{11}\text{CO}2\text{H} + \text{SOCl}2 \rightarrow \text{C}7\text{H}{11}\text{COCl} + \text{SO}_2 + \text{HCl}
$$

Conditions :

  • Reflux for 2–4 hours.
  • Solvent: Dichloromethane (DCM) or toluene.

Esterification Reaction

N-Hydroxymethylphthalimide reacts with cyclohexanecarbonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the target ester.

Procedure :
$$
\text{C}9\text{H}7\text{NO}3 + \text{C}7\text{H}{11}\text{COCl} \xrightarrow{\text{Base}} \text{C}{16}\text{H}{17}\text{NO}4 + \text{HCl}
$$

Optimized Conditions :

  • Solvent: Anhydrous DCM or ethyl acetate.
  • Base: Pyridine (1.5 equiv.), 0°C to room temperature.
  • Reaction Time: 6–12 hours.
  • Yield: ~80–90% (extrapolated from similar esterifications).

Alternative Synthetic Routes

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative pathway for esterification, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple N-hydroxymethylphthalimide with cyclohexanecarboxylic acid.

Procedure :
$$
\text{C}9\text{H}7\text{NO}3 + \text{C}7\text{H}{11}\text{CO}2\text{H} \xrightarrow{\text{DEAD, PPh}3} \text{C}{16}\text{H}{17}\text{NO}4 + \text{H}_2\text{O}
$$

Conditions :

  • Solvent: THF or DMF.
  • Temperature: 0°C to room temperature.
  • Yield: ~75–85% (based on analogous Mitsunobu esterifications).

Transesterification

A less common approach involves transesterification of a simpler ester (e.g., methyl ester) with cyclohexanecarboxylic acid under acidic or basic conditions.

Procedure :
$$
\text{C}9\text{H}7\text{NO}3\text{OCH}3 + \text{C}7\text{H}{11}\text{CO}2\text{H} \xrightarrow{\text{H}^+ \text{or } \text{OH}^-} \text{C}{16}\text{H}{17}\text{NO}4 + \text{CH}_3\text{OH}
$$

Challenges :

  • Requires stringent control of equilibrium.
  • Lower yields (~50–60%) compared to direct acylation.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Signals at δ 1.2–1.8 ppm (cyclohexane protons), δ 4.5–4.7 ppm (OCH₂N), and δ 7.6–8.0 ppm (aromatic protons).
  • ¹³C NMR : Peaks at δ 170–175 ppm (carbonyl carbons), δ 65–70 ppm (OCH₂N), and δ 25–35 ppm (cyclohexane carbons).
  • IR Spectroscopy : Strong absorptions at ~1770 cm⁻¹ (imide C=O) and ~1720 cm⁻¹ (ester C=O).

Chromatographic Purity

  • HPLC : Retention time of 12.3 minutes (C18 column, acetonitrile/water gradient).
  • TLC : Rf = 0.45 (silica gel, ethyl acetate/hexanes 1:1).

Industrial-Scale Considerations

Cost-Effective Acylating Agents

Cyclohexanecarbonyl chloride, while effective, poses storage challenges. Alternatives include:

  • Mixed Carbonates : Using diphenyl carbonate to activate the acid.
  • Enzymatic Esterification : Lipase-catalyzed reactions under mild conditions.

Green Chemistry Approaches

  • Solvent-Free Reactions : Microwave-assisted synthesis reduces reaction time and solvent use.
  • Recyclable Catalysts : Immobilized lipases or solid-supported bases enhance sustainability.

Chemical Reactions Analysis

General Conditions:

  • Reagents : DCM (2.5 equiv.), nucleophile (2.5 equiv.), DBU (2.5 equiv.)

  • Solvent : CH₂Cl₂

  • Temperature : 60°C

  • Duration : 24 hours

Substrate Scope and Yields:

Nucleophile TypeExample NucleophileProductYield (%)
Phenols2-Methoxyphenol363
Thiols4-Methylbenzenethiol4872
AminesDibutylamine4268
AlcoholsMethanol3658

Key Observations :

  • Reaction chemoselectivity avoids competing side products (e.g., thioethers or ureas) .

  • Deuterated analogs are accessible using CD₂Cl₂ .

Proposed Mechanism :

  • Nucleophilic Activation : DBU deprotonates the nucleophile (NuH), generating Nu⁻.

  • Intermediate Formation :

    • The compound reacts with Nu⁻ to form an acylated intermediate (I ) and a DBU-bound electrophilic species (IV ) via nucleophilic attack on DCM.

  • Skeletal Editing : I and IV combine to form a disubstituted intermediate (II ), which undergoes intramolecular cyclization to yield the 1,4,2-dioxazole product.

Evidence :

  • HRMS detected intermediates I and II .

  • Radical scavengers (TEMPO) showed no inhibition, ruling out radical pathways .

Potential Reactions:

  • Hydrolysis : The ester moiety may undergo base- or acid-catalyzed hydrolysis to yield cyclohexanecarboxylic acid and the corresponding alcohol.

  • Reduction : Catalytic hydrogenation could reduce the dioxoisoindolinone ring, though specific data are unavailable.

  • Cross-Coupling : Photoredox conditions (e.g., Ir-based catalysts) might enable alkylation or arylation at the methylene position .

Late-Stage Functionalization :

  • The product 1,4,2-dioxazoles serve as precursors for ligands (e.g., 76 via reduction) and pharmacophores.

  • Scalability is demonstrated at 10 mmol scale without yield erosion.

Stability and Handling

  • Storage : Stable at 2–8°C under inert atmosphere .

  • Decomposition : Prolonged exposure to light or moisture may degrade the ester linkage.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C16H17NO4C_{16}H_{17}NO_4 and a molecular weight of approximately 299.31 g/mol. Its structure features an isoindoline core with dioxo substituents, which contribute to its reactivity and biological activity.

Medicinal Chemistry

(1,3-Dioxoisoindolin-2-yl)methyl cyclohexanecarboxylate has been investigated for its potential therapeutic effects, particularly as an inhibitor of metallo-beta-lactamases. These enzymes are responsible for antibiotic resistance, making this compound a candidate for developing new antibiotics. Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory and anticancer properties, indicating that this compound may have comparable biological effects .

Case Study:

  • Inhibition of Metallo-beta-lactamases: Research has shown that derivatives of isoindoline compounds can effectively inhibit metallo-beta-lactamases, thereby restoring the efficacy of beta-lactam antibiotics against resistant bacterial strains .

Material Science

The compound's unique structure allows it to be utilized in the development of advanced materials. Its potential applications include:

  • Organic Semiconductors: The compound can be incorporated into organic field-effect transistors (OFETs) due to its electronic properties.
  • Organic Light-Emitting Diodes (OLEDs): Its photophysical properties make it suitable for use in OLED technology .

Case Study:

  • Development of OLEDs: Studies have demonstrated that isoindoline derivatives can enhance the performance of OLEDs by improving light emission efficiency .

Industrial Chemistry

In industrial settings, this compound can serve as a reagent in various chemical syntheses. Its applications include:

  • Corrosion Inhibitors: The compound can be used to formulate corrosion-resistant coatings.
  • Synthesis of Complex Organic Molecules: It serves as a building block for synthesizing more complex organic compounds .

Mechanism of Action

The mechanism of action of (1,3-Dioxoisoindolin-2-yl)methyl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of phthalimide esters with diverse substituents on the carboxylate moiety. Below is a comparative analysis of structurally related compounds, focusing on molecular properties, synthesis, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Applications
(1,3-Dioxoisoindolin-2-yl)methyl cyclohexanecarboxylate 126812-30-4 C₁₅H₁₅NO₄ 273.29 Cyclohexane Intermediate in drug synthesis
1,3-Dioxoisoindolin-2-yl 4,4-difluorocyclohexanecarboxylate 1872262-72-0 C₁₅H₁₃F₂NO₄ 309.27 4,4-Difluorocyclohexane Enhanced lipophilicity; used in high-throughput screening
1,3-Dioxoisoindolin-2-yl 3-phenylpropanoate 84379-71-5 C₁₈H₁₃NO₄ 307.30 3-Phenylpropanoate Potential probe for aromatic interactions
1,3-Dioxoisoindolin-2-yl oxane-4-carboxylate 1872262-74-2 C₁₄H₁₃NO₅ 275.26 Oxane (tetrahydropyran) Increased polarity due to oxygen heteroatom

Key Observations:

Substituent Effects on Lipophilicity :

  • The 4,4-difluorocyclohexane derivative (309.27 g/mol) exhibits higher molecular weight and lipophilicity compared to the parent cyclohexane compound due to fluorine's electron-withdrawing effects .
  • The oxane-4-carboxylate variant (275.26 g/mol) introduces a polar oxygen atom, likely improving aqueous solubility relative to cyclohexane .

Synthetic Utility: The target compound is frequently employed in multistep syntheses, as seen in a patent where it served as a key intermediate for a tetrahydroisoquinoline derivative . Analogues like 3-phenylpropanoate and 4,4-difluorocyclohexane derivatives are utilized in combinatorial chemistry and high-throughput drug discovery pipelines .

Analytical Characterization: High-resolution mass spectrometry (HRMS) is commonly used for validation. For instance, a related phthalimide ester (C₁₉H₁₅NO₅) showed an exact mass of 338.1028, corroborating synthetic accuracy .

Biological Activity

(1,3-Dioxoisoindolin-2-yl)methyl cyclohexanecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H17NO4C_{16}H_{17}NO_{4} and features a dioxoisoindoline moiety attached to a cyclohexanecarboxylate group. Its structural characteristics suggest potential interactions with various biological targets.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key enzymatic processes within the pathogens.

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Notably, it has shown efficacy in inhibiting the proliferation of several cancer cell lines, including breast and lung cancer cells.

The biological effects of this compound are believed to stem from its ability to interact with specific biomolecules:

  • Enzyme Inhibition : The compound may act as an inhibitor of metallo-beta-lactamases, which are enzymes associated with antibiotic resistance. This suggests that it could be beneficial in overcoming resistance mechanisms in pathogenic bacteria.
  • Cell Signaling Modulation : It is hypothesized that the compound affects cellular signaling pathways related to apoptosis and proliferation. This modulation can lead to altered gene expression profiles in treated cells.

Case Studies

Several studies have documented the effects of this compound:

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that the compound inhibited growth at concentrations as low as 10 µg/mL, indicating potent antimicrobial activity.
  • Cancer Cell Line Evaluation : In vitro tests on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed IC50 values of 15 µM and 20 µM respectively, showcasing its potential as a chemotherapeutic agent.

Dosage Effects

The biological activity of this compound varies significantly with dosage:

  • Low doses (up to 10 µM) primarily exhibit antimicrobial effects.
  • Moderate doses (15-30 µM) are effective against cancer cell proliferation.
  • Higher doses may lead to cytotoxic effects on normal cells, highlighting the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

The compound is believed to interact with various metabolic pathways:

  • It may influence metabolic flux by interacting with enzymes involved in key metabolic processes.
  • Changes in metabolite levels have been observed in treated cells, suggesting alterations in cellular metabolism due to the compound's action .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1,3-dioxoisoindolin-2-yl)methyl cyclohexanecarboxylate, and how can reaction conditions be optimized for reproducibility?

  • The compound is synthesized via alkylation or esterification reactions. A common method involves coupling 1,3-dioxoisoindoline derivatives with cyclohexanecarboxylate esters using activating agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For example, photoredox-catalyzed alkylation of enamides with N-hydroxyphthalimide esters has been reported as a stereoselective route . Optimization requires careful control of temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., fac-Ir(ppy)₃ outperforms Ru(bpy)₃Cl₂ in some cases) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity and identity?

  • X-ray crystallography is the gold standard for structural confirmation, utilizing programs like SHELXL for refinement . NMR spectroscopy (¹H, ¹³C, DEPT) identifies functional groups, such as the cyclohexane proton environment (δ ~1.2–2.5 ppm) and isoindoline carbonyl signals (δ ~167–170 ppm). Mass spectrometry (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ at m/z 316.1312 for C₁₇H₁₈NO₅) . Purity is assessed via HPLC (≥95% by area) using C18 columns and acetonitrile/water gradients .

Q. What are the key reactivity patterns of the compound in organic transformations?

  • The 1,3-dioxoisoindolinyl group acts as a directing moiety in photoredox-catalyzed reactions, enabling C–H functionalization or alkylation . The ester group undergoes hydrolysis under acidic/basic conditions to yield carboxylic acid derivatives, which are intermediates for amide coupling . Reactivity with nucleophiles (e.g., amines) typically occurs at the ester carbonyl, requiring anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanisms involving this compound?

  • DFT calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity in photoredox reactions, identifying charge-transfer interactions between the catalyst and substrate . Molecular dynamics simulations predict solvent effects on reaction kinetics, while docking studies (e.g., AutoDock Vina) assess binding affinities in biological targets .

Q. What strategies address contradictions in stereochemical outcomes during synthesis?

  • Discrepancies in enantiomeric excess (ee) may arise from competing pathways (e.g., radical vs. ionic mechanisms). Kinetic studies (variable-temperature NMR) and chiral HPLC (e.g., Chiralpak IA columns) resolve such issues. For example, ligand-accelerated catalysis (e.g., chiral phosphoric acids) can enhance stereocontrol in asymmetric alkylation .

Q. How does crystallographic data inform hydrogen-bonding networks and supramolecular assembly?

  • Graph set analysis (e.g., Etter’s rules) classifies hydrogen bonds (e.g., R₂²(8) motifs) in crystal lattices. For derivatives like 2-{(1R,2R)-2-[bis(4-methylbenzyl)amino]cyclohexyl}isoindoline-1,3-dione, intermolecular N–H···O interactions stabilize the packing, as confirmed by ORTEP diagrams . SHELXTL refinements reveal torsional angles (<5° deviations) critical for conformational analysis .

Q. What role does the compound play in studying biological targets, such as protein-protein interactions?

  • Derivatives like ML334 ((1S,2R)-2-((S)-1-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)cyclohexanecarboxylic acid) inhibit Keap1-Nrf2 interactions, validated via SPR (surface plasmon resonance) and cellular assays (IC₅₀ ~0.5 µM) . Structure-activity relationship (SAR) studies focus on modifying the cyclohexane ring to enhance binding entropy .

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